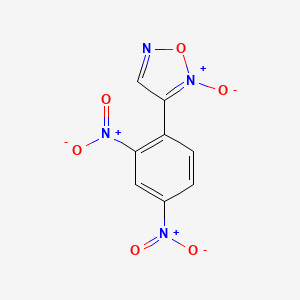
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dinitrophenyl family, which is characterized by the presence of two nitro groups attached to a phenyl ring. The compound has significant applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves the nitration of phenol derivatives followed by cyclization reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form hydrazones, which are then oxidized to yield the desired oxadiazolium compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted phenyl derivatives. These products have significant applications in different scientific and industrial fields .
Scientific Research Applications
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in targeting metabolic pathways.
Industry: Utilized in the production of dyes, pesticides, and explosives due to its reactive nature.
Mechanism of Action
The compound exerts its effects primarily through its ability to uncouple oxidative phosphorylation. It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce ATP. This leads to the rapid loss of ATP as heat, which can be harnessed for various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
2,4-Dinitro-o-cresol: Used as a herbicide and pesticide.
Uniqueness
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazolium ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Properties
CAS No. |
91416-48-7 |
|---|---|
Molecular Formula |
C8H4N4O6 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H4N4O6/c13-10(14)5-1-2-6(7(3-5)11(15)16)8-4-9-18-12(8)17/h1-4H |
InChI Key |
QEHKWAIOJHSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=[N+](ON=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


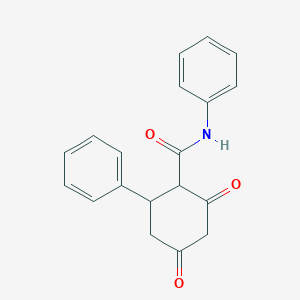
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)

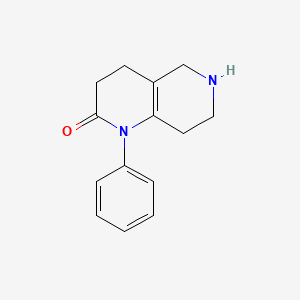
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
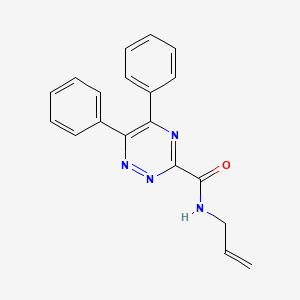


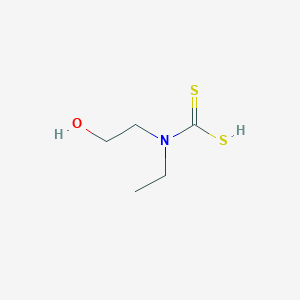
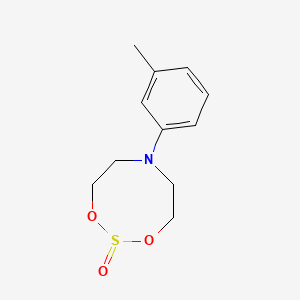
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)

